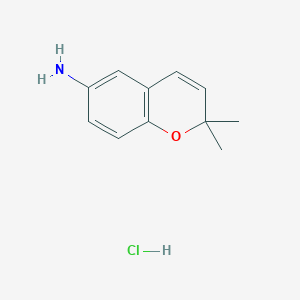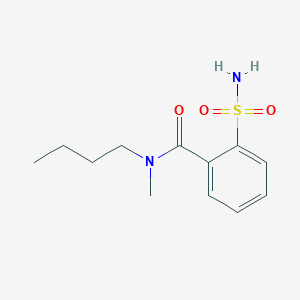
N-butyl-N-methyl-2-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-methyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C12H17NO3S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of a benzamide core substituted with butyl and methyl groups, along with a sulfamoyl functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-2-sulfamoylbenzamide typically involves the reaction of N-butylbenzamide with methylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfamoyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-N-methyl-2-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-methyl-2-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-butyl-N-methyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butyl-N-methylbenzamide: Lacks the sulfamoyl group, resulting in different chemical properties and reactivity.
N-methyl-2-sulfamoylbenzamide: Lacks the butyl group, affecting its solubility and interaction with biological targets.
N-butyl-2-sulfamoylbenzamide: Lacks the methyl group, influencing its overall molecular structure and function.
Uniqueness
N-butyl-N-methyl-2-sulfamoylbenzamide is unique due to the presence of both butyl and methyl groups along with the sulfamoyl functional group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H18N2O3S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
N-butyl-N-methyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-14(2)12(15)10-7-5-6-8-11(10)18(13,16)17/h5-8H,3-4,9H2,1-2H3,(H2,13,16,17) |
InChI-Schlüssel |
NXFLBMOPXDQTPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)C(=O)C1=CC=CC=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


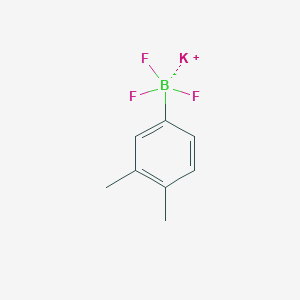

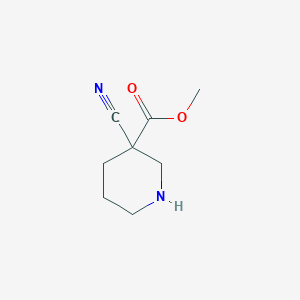
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
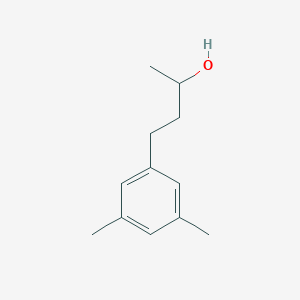
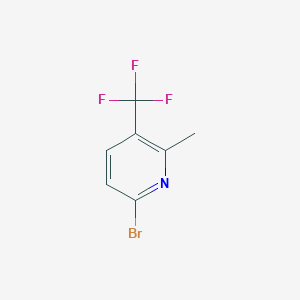

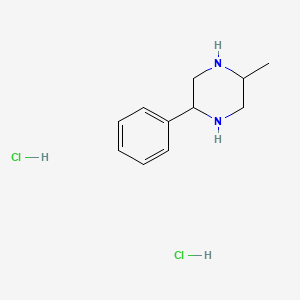
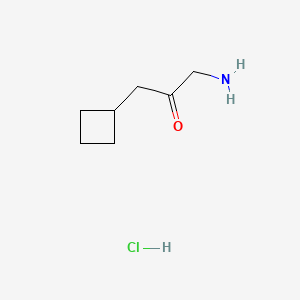
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)

![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
